N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound featuring a benzamide group attached to an imidazo[1,2-a]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through a cyclization reaction involving 2-aminopyridine and a suitable aldehyde or ketone. The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
The final step involves the coupling of the chlorinated imidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base like triethylamine or pyridine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the nitro or carbonyl groups.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Lacks the benzamide group, which may affect its biological activity and chemical properties.
2-phenylimidazo[1,2-a]pyridine:
N-(pyridin-2-yl)benzamide: Contains a benzamide group but lacks the imidazo[1,2-a]pyridine scaffold, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O/c21-15-8-6-13(7-9-15)18-19(24-20(26)14-4-2-1-3-5-14)25-12-16(22)10-11-17(25)23-18/h1-12H,(H,24,26) |
InChI Key |
PADKJTKOMVCOEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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